5-chlorobenzo[h][1,6]naphthyridine
Description
Significance of Fused Naphthyridine Scaffolds in Heterocyclic Chemistry
Fused naphthyridine scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in synthetic organic and medicinal chemistry. nih.govresearchgate.net The arrangement of nitrogen atoms within the fused ring system imparts unique electronic properties and three-dimensional structures, making them privileged scaffolds in drug discovery. nih.govnih.gov These core structures are key components in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities. nih.govnih.gov The versatility of the naphthyridine core allows for functionalization at various positions, enabling chemists to modulate the physicochemical and biological properties of the resulting derivatives. mdpi.comresearchgate.net
Overview of the Benzo[h]mdpi.comnih.govnaphthyridine Core Structure in Advanced Research
The benzo[h] mdpi.comnih.govnaphthyridine core, a tricyclic system consisting of a benzene (B151609) ring fused to a 1,6-naphthyridine (B1220473), is a significant structure in advanced research. Derivatives of this scaffold have been investigated for their potential as therapeutic agents, particularly in the fields of oncology and neuroscience. nih.govnih.gov For instance, certain benzo[h] mdpi.comnih.govnaphthyridine derivatives have been explored as topoisomerase I inhibitors, a class of anticancer agents. nih.govnih.gov The planar nature of the aromatic system allows for intercalation into DNA, a mechanism of action for some cytotoxic compounds.
Research Landscape of Chlorinated Benzo[h]mdpi.comnih.govnaphthyridines
The introduction of a chlorine atom onto the benzo[h] mdpi.comnih.govnaphthyridine scaffold can significantly influence the compound's properties. Halogenation is a common strategy in medicinal chemistry to enhance metabolic stability, solubility, and binding affinity to biological targets. mdpi.commdpi.com Specifically, the presence of a chlorine atom can alter the electronic distribution within the molecule and provide a handle for further synthetic modifications through cross-coupling reactions. mdpi.com Research on chlorinated benzo[b] mdpi.comnih.govnaphthyridine derivatives has indicated that these compounds can exhibit interesting biological activities, such as monoamine oxidase (MAO) inhibition. mdpi.com
Despite the general interest in this class of compounds, specific research dedicated solely to 5-chlorobenzo[h] mdpi.comnih.govnaphthyridine is limited. Available information primarily points to its role as a chemical intermediate. For example, it can be synthesized from 6H-benzo[h] mdpi.comnih.govnaphthyridin-5-one through treatment with a chlorinating agent like phosphorus oxychloride. This suggests its utility in the synthesis of more complex derivatives where the chlorine atom at the 5-position can be substituted to introduce various functional groups.
The lack of dedicated studies on 5-chlorobenzo[h] mdpi.comnih.govnaphthyridine itself means that data on its specific biological activities, detailed physicochemical properties, and comprehensive research findings are not available to populate in-depth data tables as requested.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chlorobenzo[h][1,6]naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)15-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKDNSZJOIAGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448442 | |
| Record name | Benzo[h]-1,6-naphthyridine, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23985-96-8 | |
| Record name | Benzo[h]-1,6-naphthyridine, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chlorobenzo H 1 2 Naphthyridine and Its Derivatives
Strategies for Constructing the Benzo[h]mdpi.comresearchgate.netnaphthyridine Ring System
The assembly of the tetracyclic benzo[h] mdpi.comresearchgate.netnaphthyridine framework can be achieved through various strategic bond formations. Key approaches include the simultaneous formation of multiple bonds in multicomponent reactions, the orchestrated formation of rings via cycloadditions, molecular reorganizations through rearrangements, and classical condensation reactions.
One-pot multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. This approach is highly valued for its operational simplicity, reduction of waste, and ability to rapidly generate libraries of compounds.
A notable example is the development of a one-pot, three-component reaction for the synthesis of 5-chloro-4-phenyl-benzo[f] mdpi.comresearchgate.netnaphthyridine-2-amino-3-carbonitrile derivatives. researchgate.netsci-hub.ru This method involves the condensation of 2-chloroquinoline-4-amines, various substituted aromatic aldehydes, and malononitrile in ethanol. sci-hub.ru This protocol is lauded for being environmentally friendly, requiring short reaction times, and providing high yields with a straightforward work-up procedure. sci-hub.ru The versatility of this reaction allows for the introduction of diverse substituents on the phenyl ring, leading to a range of derivatives. sci-hub.ru
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Yield (%) |
| 2-chloroquinoline-4-amine | Aromatic Aldehyde | Malononitrile | Triethylamine/Acetonitrile | 5-chloro-4-aryl-benzo[f] mdpi.comresearchgate.netnaphthyridine-2-amino-3-carbonitrile | 56 |
| 2-chloroquinoline-4-amine | Aromatic Aldehyde | Malononitrile | Potassium Carbonate/Acetonitrile | 5-chloro-4-aryl-benzo[f] mdpi.comresearchgate.netnaphthyridine-2-amino-3-carbonitrile | 60 |
| 2-chloroquinoline-4-amine | Aromatic Aldehyde | Malononitrile | Ethanol | 5-chloro-4-aryl-benzo[f] mdpi.comresearchgate.netnaphthyridine-2-amino-3-carbonitrile | High |
This table summarizes the optimization of reaction conditions for the one-pot synthesis of benzo[f] mdpi.comresearchgate.netnaphthyridine derivatives, a structurally related system. sci-hub.ru
Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental tools in organic synthesis for the construction of six-membered rings. These reactions have been ingeniously applied to the synthesis of the pyridine (B92270) ring within the benzo[h] mdpi.comresearchgate.netnaphthyridine framework.
A highly effective route to the benzo[h]-1,6-naphthyridine system involves the intramolecular Diels-Alder reaction of aryl oxazoles. ucla.edu This strategy was developed as part of an approach to the antileukemic aromatic alkaloid, 2-bromoleptoclinidinone. ucla.edu The reaction involves an aryl oxazole tethered to a dienophile, such as a substituted acrylamide. ucla.edu Upon heating, the oxazole acts as the diene, reacting with the alkene dienophile to form a bicyclic intermediate which then loses water or another small molecule to aromatize into the pyridine ring of the benzo[h] mdpi.comresearchgate.netnaphthyridine system. ucla.eduresearchgate.net This intramolecular approach often results in high yields and provides excellent control over regiochemistry. ucla.edu The efficiency of this cycloaddition has been demonstrated to be a key, high-yielding step in the synthesis of related complex natural products. ucla.eduresearchgate.net
| Precursor | Reaction Conditions | Product |
| Aryl oxazole with tethered carbomethoxyacrylamide | Heat | Benzo[h]-1,6-naphthyridine system |
This table illustrates the general transformation in the intramolecular Diels-Alder synthesis of the benzo[h]-1,6-naphthyridine core. ucla.edu
The Friedländer annulation and the Skraup synthesis are classic methods for the preparation of quinolines and have been adapted for the synthesis of fused naphthyridine systems. mdpi.comresearchgate.netnih.govuni.lunih.gov The Friedländer synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. researchgate.net A modified version of this reaction can be used to construct the benzo[h] mdpi.comresearchgate.netnaphthyridine skeleton by reacting 4-aminoquinoline-3-carbaldehyde derivatives with active methylene compounds. researchgate.net
Similarly, the Skraup synthesis, which traditionally uses glycerol, sulfuric acid, and an oxidizing agent with an aniline, can be modified to produce fused naphthyridines. mdpi.comresearchgate.netnih.govuni.lunih.gov For instance, starting from an aminoquinoline and reacting it under Skraup conditions can lead to the formation of a benzonaphthyridine. researchgate.net These methods are robust and allow for the synthesis of the core ring system from readily available starting materials. mdpi.comnih.gov
Molecular rearrangements offer a unique and sometimes unexpected entry into complex heterocyclic systems. A notable synthesis of a dichlorinated benzo[h] mdpi.comresearchgate.netnaphthyridine derivative utilizes such a rearrangement. Specifically, heating hexahydro-5H-pyrrolo[2,1-c] mdpi.comresearchgate.netbenzodiazepine-2,5,11-trione in boiling phosphoryl chloride was found to yield 3,5-dichlorobenzo[h] mdpi.comresearchgate.netnaphthyridine. researchgate.net This transformation involves a significant reorganization of the molecular framework, leading to the thermodynamically stable aromatic benzonaphthyridine system. The structure of the product was unequivocally confirmed by X-ray diffraction analysis. researchgate.net
| Starting Material | Reagent | Product |
| Hexahydro-5H-pyrrolo[2,1-c] mdpi.comresearchgate.netbenzodiazepine-2,5,11-trione | Phosphoryl chloride (POCl₃) | 3,5-Dichlorobenzo[h] mdpi.comresearchgate.netnaphthyridine |
This table details the specific rearrangement reaction leading to a dichlorinated benzo[h] mdpi.comresearchgate.netnaphthyridine derivative. researchgate.net
Condensation reactions are a cornerstone of heterocyclic synthesis. The Niementowski reaction, a type of condensation, has been successfully employed to synthesize 10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comresearchgate.netnaphthyridines. mdpi.com This reaction involves the condensation of anthranilic acids with 1-alkylpiperidine-4-ones in the presence of phosphorus oxychloride. mdpi.com The resulting tetracyclic compounds can be isolated in good to excellent yields after an alkaline workup. mdpi.com
Another important condensation strategy is the Gould-Jacobs reaction, which can be used to prepare 4-hydroxy-1,5-naphthyridine derivatives that can be further elaborated. nih.gov This reaction involves the condensation of an aminopyridine with a derivative of malonic acid, followed by thermal cyclization. nih.gov While these examples build different isomers, the underlying principles of forming a new pyridine or pyridinone ring through condensation are broadly applicable to the synthesis of various benzonaphthyridine scaffolds.
| Reactant 1 | Reactant 2 | Reagent | Product | Yield (%) |
| Anthranilic acids | 1-Alkylpiperidine-4-one | Phosphorus oxychloride | 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comresearchgate.netnaphthyridine | 68-92 |
This table summarizes the Niementowski condensation reaction for the synthesis of chloro-substituted tetrahydrobenzo[b] mdpi.comresearchgate.netnaphthyridines. mdpi.com
Tert-Amino Effect in Benzo[h]epa.govnih.govnaphthyridine Synthesis
The "tert-amino effect" is a powerful tool in heterocyclic synthesis, describing the intramolecular cyclization of ortho-substituted N,N-dialkylanilines and related systems. beilstein-journals.orgresearchgate.net This reaction typically proceeds through a thermal isomerization involving a epa.govresearchgate.net-hydride shift from a C(sp³)-H bond alpha to the tertiary amine nitrogen onto an ortho-vinyl group. This transfer generates a zwitterionic intermediate which then undergoes a 6-endo cyclization to form a new six-membered ring. researchgate.net
While specific examples detailing the synthesis of the parent benzo[h] epa.govnih.govnaphthyridine core via this effect are not prevalent, the general mechanism provides a viable synthetic pathway. A hypothetical route could involve a precursor such as an N,N-dialkyl-substituted aminonaphthylamine bearing an ortho-vinyl group. The key steps of the proposed mechanism are:
epa.govresearchgate.net-Hydride Shift: A hydride ion is transferred from an α-carbon of the tertiary amino group to the β-carbon of the vinyl substituent.
Zwitterion Formation: This transfer results in the formation of a zwitterionic intermediate.
Cyclization: The nucleophilic carbanion of the zwitterion attacks the iminium cation, leading to the formation of a new six-membered ring, thus constructing the final part of the fused heterocyclic system. researchgate.net
This strategy offers an elegant approach to constructing fused aza-heterocycles from appropriately substituted precursors. researchgate.netresearchgate.net
Introduction of the Chlorine Substituent
The introduction of a chlorine atom at the 5-position of the benzo[h] epa.govnih.govnaphthyridine skeleton is a critical step, often achieved through chlorination of a pre-formed ring system or by incorporating the chlorine atom during the ring-forming process.
Direct Chlorination Methods
Direct chlorination of an existing benzo[h] epa.govnih.govnaphthyridine ring system represents a straightforward approach to introduce the chlorine substituent. This typically involves electrophilic aromatic substitution. However, the regioselectivity of such reactions on a polycyclic, heteroaromatic system can be complex, potentially leading to a mixture of chlorinated isomers. The precise conditions, including the choice of chlorinating agent (e.g., N-chlorosuccinimide, chlorine gas) and catalyst, would be crucial in directing the substitution to the desired 5-position. The electronic properties of the naphthyridine ring system, with its electron-deficient pyridine rings, influence the position of electrophilic attack.
Synthesis via Chlorinated Precursors
A highly effective method for synthesizing chlorinated benzo[h] epa.govnih.govnaphthyridines involves the use of chlorinated precursors or chlorinating agents during the cyclization and aromatization steps. Reagents like phosphorus oxychloride (POCl₃) are particularly useful for this purpose. researchgate.net
A notable example is the synthesis of 3,5-dichlorobenzo[h] epa.govnih.govnaphthyridine from a non-naphthyridine precursor. In this reported synthesis, heating hexahydro-5H-pyrrolo[2,1-c] epa.govwikipedia.orgbenzodiazepine-2,5,11-trione with boiling phosphoryl chloride resulted in a significant molecular rearrangement and aromatization. This process simultaneously forms the benzo[h] epa.govnih.govnaphthyridine core and introduces chlorine atoms at the 3- and 5-positions. The phosphoryl chloride acts as both a dehydrating and chlorinating agent in this complex transformation.
Nucleophilic Substitution of Hydroxy Groups with Chlorine
The conversion of a hydroxy or keto group at the 5-position to a chlorine atom is a common and effective strategy. The precursor, 5-hydroxybenzo[h] epa.govnih.govnaphthyridine (which exists in tautomeric equilibrium with the corresponding benzo[h] epa.govnih.govnaphthyridin-5-one), can be treated with a strong chlorinating agent.
Phosphorus oxychloride (POCl₃) is a standard reagent for this type of transformation. rsc.orgclockss.org The reaction mechanism involves the activation of the carbonyl oxygen (from the keto tautomer) by the phosphorus center, followed by nucleophilic attack of the chloride ion to displace the activated oxygen group, yielding the 5-chloro derivative. This method is widely employed in the synthesis of chloro-substituted nitrogen heterocycles. nih.gov The synthesis of 3,5-dichlorobenzo[h] epa.govnih.govnaphthyridine from a trione precursor, as mentioned previously, exemplifies this principle, where the keto groups are effectively converted into chloro substituents.
Derivatization Strategies for 5-Chlorobenzo[h]epa.govnih.govnaphthyridine
The chlorine atom at the 5-position of the benzo[h] epa.govnih.govnaphthyridine core is not just a structural feature but also a versatile synthetic handle for further molecular elaboration. It serves as an excellent leaving group in various cross-coupling reactions, enabling the introduction of a wide range of functional groups.
Functional Group Interconversions on the Core Structure
The 5-chloro substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds in modern organic synthesis. These reactions allow for the "functional group interconversion" of the C-Cl bond into other valuable moieties.
Key Derivatization Reactions:
| Reaction Name | Reagent Type | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids or esters) | C-C (Aryl or Alkyl) | Pd catalyst (e.g., Pd(PPh₃)₄) and a base |
| Sonogashira Coupling | Terminal alkynes | C-C (Alkynyl) | Pd catalyst, Cu(I) co-catalyst, and a base |
| Buchwald-Hartwig Amination | Primary or secondary amines | C-N | Pd catalyst with specialized phosphine ligands and a base |
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the 5-chlorobenzo[h] epa.govnih.govnaphthyridine with various aryl or vinyl boronic acids or esters. researchgate.netnih.govresearchgate.net This strategy allows for the introduction of diverse aromatic or unsaturated substituents at the 5-position.
Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira reaction is employed, coupling the chloro-substituent with a terminal alkyne. wikipedia.orgnih.govorganic-chemistry.orgsoton.ac.uknih.gov This reaction is valuable for extending the carbon framework of the molecule.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 5-chloro derivative with a wide range of primary or secondary amines. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org It is a key method for synthesizing amino-substituted benzo[h] epa.govnih.govnaphthyridines, which are often of interest in medicinal chemistry.
These derivatization strategies are crucial for creating analogues of the parent compound, allowing for the systematic exploration of structure-activity relationships in drug discovery and materials science.
Regioselective Modifications and Substitutions
The benzo[h] nih.govmdpi.comnaphthyridine core is a versatile scaffold that allows for various regioselective modifications. The reactivity of the different positions on the ring system dictates the strategy for introducing substituents. Nucleophilic aromatic substitution (SNAr) reactions are a common method for modifying the benzo[h] nih.govmdpi.comnaphthyridine skeleton. For instance, heating hexahydro-5H-pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepine-2,5,11-trione in boiling phosphoryl chloride leads to a rearranged product, 3,5-dichlorobenzo[h] nih.govmdpi.comnaphthyridine. researchgate.net This highlights the potential for introducing chloro-substituents at specific positions, which can then serve as handles for further functionalization.
In the broader context of naphthyridine chemistry, which shares reactivity patterns with benzo[h] nih.govmdpi.comnaphthyridines, halogenated intermediates are frequently used for introducing nucleophiles. mdpi.com For example, halo-1,5-naphthyridine derivatives are valuable for introducing nucleophilic reagents onto the naphthyridine ring. mdpi.com This principle can be extended to the 5-chlorobenzo[h] nih.govmdpi.comnaphthyridine system, where the chlorine atom can be displaced by various nucleophiles to generate a library of substituted analogs.
The regioselectivity of these substitutions is influenced by the electronic properties of the ring system and the nature of the directing groups already present. For example, in the synthesis of 1,9-substituted benzo[h] nih.govmdpi.comnaphthyridin-2(1H)-ones, a Suzuki coupling reaction is employed to introduce diversity at the R2 position, demonstrating regioselective C-C bond formation. nih.gov
The table below summarizes some regioselective modifications on related naphthyridine cores, which can be conceptually applied to 5-chlorobenzo[h] nih.govmdpi.comnaphthyridine.
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| C5 | Nucleophilic Aromatic Substitution | Various Nucleophiles | Diverse Substituents |
| C-H positions | Direct Arylation | Palladium Catalysts | Aryl Groups |
| Various | Suzuki Coupling | Boronic Acids, Pd Catalyst | Aryl or Alkyl Groups |
Side Chain Introduction and Elaboration
The introduction and subsequent elaboration of side chains on the 5-chlorobenzo[h] nih.govmdpi.comnaphthyridine scaffold are crucial for modulating its biological activity. A common strategy involves the initial introduction of a reactive group, which is then extended or modified.
One established method for introducing side chains is through multi-component reactions. A novel three-component, two-step, one-pot nucleophilic aromatic substitution (SNAr)–intramolecular cyclization-Suzuki coupling reaction has been developed for the synthesis of benzo[h] nih.govmdpi.comnaphthyridin-2(1H)-ones. nih.gov This approach allows for the efficient assembly of complex molecules with diverse side chains.
For instance, in the synthesis of Torin analogs, which are structurally related to benzo[h] nih.govmdpi.comnaphthyridines, a series of pyridyl derivatives with different substituents at the R1 position were synthesized to explore the structure-activity relationship (SAR). nih.gov It was found that a 6-amino-3-pyridyl group at the R1 position was optimal for gametocytocidal activity. nih.gov Capping the amino group with an acetyl group or replacing it with piperidine (B6355638) led to a decrease in potency, demonstrating the importance of side chain structure. nih.gov
The table below illustrates examples of side chain introduction and their impact on biological activity in related compounds.
| Position of Introduction | Introduced Side Chain | Method | Impact on Activity |
| R1 | 6-amino-3-pyridyl | Multi-step synthesis | Optimal gametocytocidal activity |
| R1 | Acetylated 6-amino-3-pyridyl | Acetylation | 2.9-fold loss of potency |
| R1 | Piperidinyl-substituted pyridyl | Substitution | 159-fold decrease in potency |
Furthermore, the reactions of 3-chloro-4-cyanobenzo[b] nih.govmdpi.comnaphthyridine with various nucleophiles such as thiols, aniline, and aliphatic amines lead to the introduction of different side chains. researchgate.net These reactions can result in stable adducts or rearranged products, depending on the nucleophile and reaction conditions. researchgate.net For example, reactions with thiols can lead to the formation of sulfides, which can then undergo cyclization to form more complex heterocyclic systems. researchgate.net
Green Chemistry Approaches in Benzo[h]nih.govmdpi.comnaphthyridine Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods in organic chemistry. For the synthesis of naphthyridine derivatives, several green chemistry approaches have been explored, which can be adapted for the synthesis of 5-chlorobenzo[h] nih.govmdpi.comnaphthyridine and its analogs.
One notable green approach is the use of water as a solvent. An efficient and environmentally friendly protocol has been developed for the synthesis of benzo[c]pyrazolo researchgate.netnih.govnaphthyridine derivatives through a regioselective multi-component "on-water" reaction. nih.gov This method offers several advantages, including short reaction times, reduced waste products, and the avoidance of transition metals for C-C and C-N bond formation. nih.gov
Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of naphthyridine derivatives. A microwave-promoted method for the synthesis of 1,7-naphthyridines and 4-methyl-2,6-naphthyridines has been developed, offering an easy, efficient, clean, and environmentally benign route to these compounds. sphinxsai.comscispace.com These reactions often result in excellent yields and high purity of the desired products under eco-friendly conditions. sphinxsai.comscispace.com
Solvent-free solid-state reactions also represent a greener alternative to traditional solution-phase synthesis. An eco-friendly synthesis of 1,8-naphthyridine (B1210474) 5-aryl-1,3,4-oxadiazole derivatives has been achieved under solvent-free solid-state conditions. dntb.gov.ua
The table below summarizes some green chemistry approaches applicable to naphthyridine synthesis.
| Green Chemistry Approach | Key Features | Example Application |
| "On-water" reactions | Use of water as a green solvent, short reaction times, reduced waste | Synthesis of benzo[c]pyrazolo researchgate.netnih.govnaphthyridines nih.gov |
| Microwave-assisted synthesis | Rapid heating, shorter reaction times, often higher yields | Synthesis of 1,7- and 4-methyl-2,6-naphthyridines sphinxsai.comscispace.com |
| Solvent-free reactions | Elimination of solvent, reduced waste | Synthesis of 1,8-naphthyridine derivatives dntb.gov.ua |
These green methodologies provide a pathway to synthesize 5-chlorobenzo[h] nih.govmdpi.comnaphthyridine and its derivatives in a more sustainable and environmentally responsible manner.
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique is indispensable for confirming the complex polycyclic structure of 5-chlorobenzo[h] nih.govscbt.comnaphthyridine, providing definitive proof of its constitution and stereochemistry.
The analysis involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the exact spatial coordinates of each atom (carbon, nitrogen, chlorine, and hydrogen) can be determined.
This analysis yields critical structural parameters, including:
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the geometry of the fused pyridine (B92270), benzene (B151609), and naphthyridine ring systems.
Torsional Angles: Information about the planarity of the aromatic system and the orientation of the chlorine substituent relative to the main ring structure.
Crystal Packing and Intermolecular Interactions: Insight into how individual molecules of 5-chlorobenzo[h] nih.govscbt.comnaphthyridine arrange themselves in the crystal lattice. This can reveal non-covalent interactions such as π-π stacking or halogen bonding, which influence the material's bulk properties.
While X-ray diffraction is a standard method for the characterization of such compounds, specific crystallographic data for 5-chlorobenzo[h] nih.govscbt.comnaphthyridine, including its crystal system, space group, and unit cell dimensions, are not widely reported in publicly available literature. However, analysis of closely related dibenzo[b,h] nih.govscbt.comnaphthyridine derivatives demonstrates that the core ring system is largely planar. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a sample. It serves as a crucial checkpoint to verify the empirical and molecular formula of a newly synthesized compound like 5-chlorobenzo[h] nih.govscbt.comnaphthyridine, ensuring its purity and confirming that the correct product has been obtained.
The molecular formula for 5-chlorobenzo[h] nih.govscbt.comnaphthyridine is C₁₂H₇ClN₂. bldpharm.com Based on this formula, the theoretical elemental composition can be calculated. In a typical procedure, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) from combustion analysis are compared against these theoretical values. A close agreement between the found and calculated values, generally within ±0.4%, provides strong evidence for the compound's identity and purity.
Below is a table outlining the theoretical elemental composition of the compound.
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 144.132 | 67.14% |
| Hydrogen | H | 1.008 | 7.056 | 3.29% |
| Chlorine | Cl | 35.453 | 35.453 | 16.52% |
| Nitrogen | N | 14.007 | 28.014 | 13.05% |
| Total | 214.65 | 100.00% |
Reactivity and Chemical Transformations of 5 Chlorobenzo H 1 2 Naphthyridine
Reactivity of the Chlorosubstituent
The chlorine atom at the 5-position of the benzo[h] researchgate.netresearchgate.netnaphthyridine scaffold is a key functional group that allows for a range of post-synthesis modifications. Its reactivity is primarily exploited through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of the fused benzene (B151609) ring and the second nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) at the 5-position. In this type of reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, before the chloride ion is expelled. thieme-connect.de The rate and success of these reactions are often dependent on the presence of electron-withdrawing groups on the aromatic system, which help to stabilize the negative charge of the intermediate. thieme-connect.denih.gov
A notable example of this reactivity is the substitution of the chlorine atom on benzonaphthyridine derivatives with various N-alkyl-4-piperidinylmethanolates. researchgate.netnih.gov This reaction is typically carried out in the presence of a base to generate the alkoxide nucleophile. While a chlorine atom on the aromatic ring was found to decrease the affinity for 5-HT4 receptors in the resulting products, this synthetic strategy highlights the viability of using alkoxides as nucleophiles to displace the chloro group and generate new derivatives. researchgate.netnih.gov
The general scheme for such a reaction can be represented as follows:
Scheme 1: Nucleophilic Aromatic Substitution with an Alkoxide
5-chlorobenzo[h] researchgate.netresearchgate.netnaphthyridine + R-OH + Base → 5-(OR)-benzo[h] researchgate.netresearchgate.netnaphthyridine + Base·HCl
This reactivity opens avenues for the synthesis of a variety of ethers and other derivatives by employing a range of nucleophiles such as amines, thiols, and other oxygen-based nucleophiles.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the chloro substituent at the 5-position of benzo[h] researchgate.netresearchgate.netnaphthyridine serves as an excellent handle for such transformations. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of functionalized derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. rsc.orgmdpi.com While direct examples on 5-chlorobenzo[h] researchgate.netresearchgate.netnaphthyridine are not extensively reported, the successful application of this reaction on other substituted naphthyridines, such as methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate, demonstrates the feasibility of this approach. nih.gov In this case, the reaction with arylboronic acids selectively occurred at the more reactive bromide position, but with appropriate catalyst and condition selection, the chloride can also be targeted. nih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.orgnih.gov This reaction is instrumental in the synthesis of arylalkynes. The reaction is typically carried out under mild, basic conditions. nih.govrsc.org The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl, meaning that the coupling of aryl chlorides can be more challenging and may require more active catalyst systems. rsc.org However, advancements in catalyst design have made the coupling of aryl chlorides more efficient. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. nih.gov This reaction has largely replaced harsher traditional methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. nih.gov The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. nih.gov The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. mdpi.com
Table 1: Overview of Metal-Catalyzed Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst, Base | C-C |
| Sonogashira | Terminal alkyne (e.g., H-C≡C-R) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |
| Buchwald-Hartwig | Amine (e.g., R₂NH) | Pd catalyst, Base | C-N |
Transformations Involving the Naphthyridine Nitrogen Atoms
The nitrogen atoms in the 1,6-naphthyridine (B1220473) core are fundamental to its chemical character. They are basic in nature and can participate in a variety of chemical transformations, including reactions with electrophiles and coordination to metal centers.
N-Alkylation and N-Derivatization
The lone pair of electrons on the nitrogen atoms of the naphthyridine rings allows for reactions with electrophiles, most notably alkylating agents. acs.org The reactivity of the nitrogen atoms in 1,5-naphthyridines, which is comparable to that of quinolines, shows that they readily react with alkyl halides to form N-alkylsubstituted naphthyridinium salts. acs.orggoogle.com These reactions can be followed by base-induced elimination to yield the neutral N-alkylated product. acs.org
In the context of benzo[b] researchgate.netresearchgate.netnaphthyridines, N-alkylation has been demonstrated in the synthesis of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridines, where N-methyl and N-benzyl derivatives were prepared. nih.gov The reaction of the parent tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridine with the corresponding alkyl halide in the presence of a base leads to the desired N-substituted product. nih.gov
Furthermore, the nitrogen atoms can be derivatized to form N-oxides by treatment with oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide. thieme-connect.demdpi.com The resulting N-oxides exhibit altered electronic properties and can serve as intermediates for further functionalization of the heterocyclic ring. thieme-connect.dechemicalpapers.com For instance, the formation of a 1,6-naphthyridine-N-oxide has been used as a step in the synthesis of the parent 1,6-naphthyridine. mdpi.com
Table 2: Examples of N-Derivatization Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkylnaphthyridinium salt |
Coordination Chemistry with Metal Centers
The nitrogen atoms of the 1,6-naphthyridine system possess lone pairs of electrons that can coordinate to metal ions, acting as ligands in the formation of coordination complexes. The ability of naphthyridine derivatives to form stable metal complexes is well-documented and has applications in areas such as catalysis and materials science.
Studies on 1,6-benzo[h]naphthyridine have shown that it forms complexes with various transition metal ions, including copper(II) and cadmium(II). The stability constants of these complexes have been determined potentiometrically. For instance, the formation of complexes between 1,6-benzo[h]naphthyridine and Cu(II) and Cd(II) has been reported, and their stability compared to those of the well-known ligand 1,10-phenanthroline.
Furthermore, bidentate ligands based on the 1,6-naphthyridine scaffold, such as 2,2'-bi-1,6-naphthyridine, have been synthesized and their coordination behavior with metals like cobalt(II), zinc(II), cadmium(II), and copper(I) investigated. mdpi.com These studies have revealed the formation of interesting supramolecular structures, including 2D-planar frameworks and helicoidal chains, highlighting the versatility of the 1,6-naphthyridine core in coordination chemistry. mdpi.com
Reactivity of the Aromatic Rings
The benzo[h] researchgate.netresearchgate.netnaphthyridine system consists of three fused aromatic rings: a benzene ring and two pyridine rings. The reactivity of these rings towards electrophilic and nucleophilic attack is influenced by the electron-donating or -withdrawing nature of the substituents and the inherent electronic properties of the heterocyclic system.
The presence of the electron-withdrawing nitrogen atoms in the naphthyridine rings generally deactivates the rings towards electrophilic attack compared to benzene. Conversely, these nitrogen atoms activate the rings towards nucleophilic attack, as discussed in the context of nucleophilic aromatic substitution of the chloro group. The reactivity of specific positions on the aromatic rings can be predicted by considering the resonance structures and the electronic effects of the substituents.
Electrophilic Aromatic Substitution (e.g., Nitration)
The benzo[h] mdpi.comnih.govnaphthyridine ring system is generally susceptible to electrophilic attack, although the presence of the electron-withdrawing nitrogen atoms tends to deactivate the heterocyclic rings towards this type of reaction. The chloro substituent at the 5-position further influences the regioselectivity of electrophilic substitution.
In related benzo[b] mdpi.comnih.govnaphthyridine systems, electrophilic nitration has been observed to occur on the benzene ring. For instance, studies on 2-hydroxy-6-methylbenzo[b] mdpi.comnih.govnaphthyridin-1(2H)-one have shown that electrophilic nitration, as well as bromination and chlorosulfonation, proceeds readily at the 4-position. This suggests that the benzenoid ring is more activated towards electrophilic attack than the electron-deficient pyridine rings.
For 5-chlorobenzo[h] mdpi.comnih.govnaphthyridine, the incoming electrophile is expected to substitute one of the available positions on the benzo-moiety. The directing effect of the fused heterocyclic system and the chloro group will determine the precise location of substitution. The nitrogen atoms in the naphthyridine core are deactivating and will direct incoming electrophiles away from the pyridine rings. The chloro group is also a deactivating but ortho-, para-directing group. Therefore, electrophilic substitution is most likely to occur at positions on the benzene ring that are electronically favored and sterically accessible.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-Chlorobenzo[h] mdpi.comnih.govnaphthyridine
| Reagent/Reaction | Predicted Position of Substitution | Rationale |
| HNO₃/H₂SO₄ (Nitration) | 4-position | Based on reactivity of similar benzo[b] mdpi.comnih.govnaphthyridine systems where the benzenoid ring is preferentially attacked. |
| Br₂/FeBr₃ (Bromination) | 4-position | Similar to nitration, electrophilic halogenation is expected on the more activated benzene ring. |
| SO₃/H₂SO₄ (Sulfonation) | 4-position | The benzene ring is the most likely site for sulfonation due to the deactivating nature of the pyridine rings. |
It is important to note that while these predictions are based on established principles and data from related compounds, the actual experimental outcomes for 5-chlorobenzo[h] mdpi.comnih.govnaphthyridine may vary depending on the specific reaction conditions.
Oxidation and Reduction Reactions
The nitrogen atoms in the benzo[h] mdpi.comnih.govnaphthyridine ring system are susceptible to oxidation, typically forming N-oxides. Conversely, the heterocyclic rings can undergo reduction under various conditions.
Oxidation:
The oxidation of naphthyridines and their benzo derivatives commonly occurs at the nitrogen atoms, yielding the corresponding N-oxides. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. In the case of 5-chlorobenzo[h] mdpi.comnih.govnaphthyridine, oxidation could potentially lead to the formation of one or both possible N-oxides, at the N-1 and/or N-6 positions. The regioselectivity of N-oxidation would be influenced by the electronic effects of the fused ring system and the chloro-substituent.
Reduction:
The reduction of the benzo[h] mdpi.comnih.govnaphthyridine nucleus can proceed in a stepwise manner, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for the reduction of such heterocyclic systems. The use of catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas can lead to the reduction of one or both pyridine rings. nih.gov
For instance, switchable and ring-selective hydrogenation of naphthyridine isomers has been achieved using different catalytic systems. nih.gov A homogeneous ruthenium precatalyst has been shown to selectively hydrogenate one of the pyridine rings, while a heterogeneous palladium catalyst can target the other. nih.gov This suggests that by carefully selecting the catalyst, it may be possible to selectively reduce either the pyridine or the dihydropyridine (B1217469) ring of 5-chlorobenzo[h] mdpi.comnih.govnaphthyridine.
Furthermore, the synthesis of certain benzo[h] mdpi.comnih.govnaphthyridines has been accomplished from precursors containing a nitro group on a phenyl ring attached to a dihydropyridine. The final step in these synthetic routes often involves the reduction of the nitro group, which subsequently leads to the cyclization and formation of the benzo[h] mdpi.comnih.govnaphthyridine core. This highlights the feasibility of reducing substituents on the benzo portion of the molecule.
Table 2: Potential Oxidation and Reduction Products of 5-Chlorobenzo[h] mdpi.comnih.govnaphthyridine
| Reaction Type | Reagent(s) | Potential Product(s) |
| Oxidation | m-CPBA or H₂O₂ | 5-Chlorobenzo[h] mdpi.comnih.govnaphthyridine N-oxide(s) |
| Reduction (Catalytic Hydrogenation) | H₂, Pd/C or PtO₂ | Tetrahydro-5-chlorobenzo[h] mdpi.comnih.govnaphthyridine isomers |
| Reduction (Hydride Transfer) | NaBH₄ | Partial reduction of the pyridine ring(s) may occur. |
The specific products and their yields in both oxidation and reduction reactions will be highly dependent on the chosen reagents, solvents, and reaction conditions such as temperature and pressure.
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules like 5-chlorobenzo[h] nih.govmdpi.comnaphthyridine. These methods model the electron distribution and energy levels within the molecule, which are key determinants of its chemical reactivity and physical properties.
Density Functional Theory (DFT) is a widely used computational method to predict molecular structures and energies. For heterocyclic systems similar to benzo[h] nih.govmdpi.comnaphthyridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to determine properties like heats of formation and thermal stability. nih.gov Such calculations can also be used to analyze vibrational spectra (FTIR and FT-Raman) and investigate the effects of substituents, such as the chloro group, on the molecule's geometry and hydrogen-bonding capabilities. nih.gov The application of DFT helps in understanding how the chlorine atom influences the electron density across the aromatic rings, which in turn affects the molecule's reactivity and interaction with other molecules.
Molecular orbital (MO) analysis, including the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its susceptibility to electronic excitation. In related 1,8-naphthyridine (B1210474) derivatives, the distribution of the molecular electrostatic potential (MEP) has been mapped using computational methods. researchgate.net These maps visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, identifying sites prone to chemical reactions. researchgate.net For 5-chlorobenzo[h] nih.govmdpi.comnaphthyridine, the electronegative chlorine atom and the nitrogen atoms in the naphthyridine core are expected to be key features in its MEP map, defining its interaction patterns.
Molecular Modeling and Docking Studies
Molecular modeling and docking are essential computational techniques for predicting how a ligand, such as 5-chlorobenzo[h] nih.govmdpi.comnaphthyridine, might interact with a biological target, typically a protein receptor or enzyme.
Docking simulations are used to predict the preferred orientation and binding mode of a ligand within the active site of a receptor. For derivatives of benzo[h] nih.govmdpi.comnaphthyridine and related structures, molecular docking has been successfully used to understand interactions with various receptors, including serotonin (B10506) (5-HT) receptors and kinases. nih.govnih.govresearchgate.net For example, studies on benzo[c] mdpi.comijpba.infonaphthyridine derivatives as CK2 inhibitors used molecular docking to simulate binding modes within the enzyme's active site. nih.gov Similarly, research on 1,8-naphthyridine derivatives targeting the H1 histamine (B1213489) receptor employed docking to elucidate molecular interactions. nih.gov These studies confirm that the rigid, planar structure of the naphthyridine core, combined with specific substituents, dictates how the molecule fits into a receptor's binding pocket and which specific amino acid residues it interacts with.
Computational models can predict the binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value, which quantifies the strength of the interaction between the ligand and its protein target. In a study of benzo[h] nih.govmdpi.comnaphthyridine derivatives as 5-HT4 receptor antagonists, the presence of a chlorine atom was found to cause a significant decrease in binding activity. nih.gov Conversely, in other naphthyridine series, a chloro substituent has been shown to enhance activity. ijpba.info The X-ray crystal structure of a related 1,5-naphthyridine (B1222797) derivative in complex with the human ALK5 receptor confirmed the binding mode that had been previously proposed by docking studies, lending credibility to these computational predictions. nih.gov
Table 1: Binding Affinity of Related Naphthyridine Derivatives This table presents data for related compounds to illustrate the range of binding affinities observed in similar molecular scaffolds.
| Compound Series | Target Receptor | Key Finding | Reported Affinity | Citation |
|---|---|---|---|---|
| Benzo[h] nih.govmdpi.comnaphthyridine Derivatives | 5-HT4 | A chlorine atom substituent led to a marked drop in activity. | - | nih.gov |
| 5-(3-Chlorophenylamino)benzo[c] mdpi.comijpba.infonaphthyridine Derivatives | Casein Kinase II (CK2) | Derivative 1c showed stronger inhibitory activity than the lead compound. | - | nih.gov |
| 1,5-Naphthyridine Derivatives | TGF-beta Type I Receptor (ALK5) | Compound 19 showed potent inhibition. | IC50 = 4 nM | nih.gov |
| Benzo[b] nih.govmdpi.comnaphthyridine Derivatives | MAO B | The 1-(2-(4-fluorophenyl)ethynyl) analog 5g was a potent inhibitor. | IC50 = 1.35 µM | mdpi.com |
In Silico ADMET and Drug-Likeness Evaluation
In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in modern drug discovery. These computational predictions help to identify compounds with favorable pharmacokinetic profiles early in the development process. Studies on various 1,8-naphthyridine derivatives have shown that these compounds generally exhibit good predicted absorption and solubility with minimal toxicity. ijpba.info
Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. For a series of 1,8-naphthyridine derivatives, in silico ADMET analysis using tools like SwissADME predicted that the compounds would have favorable gastrointestinal absorption and bioavailability scores. researchgate.netorientjchem.org These predictive models help to ensure that synthesized compounds have a higher probability of success in later stages of drug development. nih.govrsc.org
Table 2: Predicted Drug-Likeness and ADME Properties for 1,8-Naphthyridine Derivatives This table is based on data for related 1,8-naphthyridine compounds to exemplify typical in silico predictions.
| Property | Typical Range/Prediction | Significance | Citation |
|---|---|---|---|
| Drug-Likeness | |||
| Lipinski's Rule | 0-1 violations | Predicts good oral bioavailability | researchgate.net |
| Bioavailability Score | ~0.55 | Indicates potential for good absorption and distribution | researchgate.netorientjchem.org |
| ADME | |||
| GI Absorption | Good | Predicts efficient absorption from the gastrointestinal tract | orientjchem.org |
| BBB Permeant | Variable (Yes/No) | Indicates potential to cross the blood-brain barrier | orientjchem.org |
| Synthetic Accessibility | Variable | Estimates the ease of chemical synthesis | orientjchem.org |
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of a molecule is a critical determinant of its physicochemical properties and biological activity. For rigid polycyclic aromatic systems like 5-chlorobenzo[h] nih.govacs.orgnaphthyridine, conformational analysis helps in understanding the molecule's preferred three-dimensional arrangements. While specific experimental or extensive theoretical studies on the conformational analysis of 5-chlorobenzo[h] nih.govacs.orgnaphthyridine are not extensively documented in publicly available literature, insights can be drawn from the general principles of computational chemistry and studies on related heterocyclic systems.
The benzo[h] nih.govacs.orgnaphthyridine core is largely planar. However, the introduction of a chlorine atom at the 5-position can induce minor distortions in the planarity of the ring system due to steric and electronic effects. Computational methods, such as density functional theory (DFT) and ab initio calculations, are powerful tools to investigate these subtle structural variations. Such studies would typically involve geometry optimization to find the lowest energy conformation and frequency calculations to confirm that the optimized structure corresponds to a true energy minimum.
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 5-chlorobenzo[h] nih.govacs.orgnaphthyridine in a simulated environment, such as in a solvent or interacting with a biological macromolecule. nih.gov These simulations track the movements of atoms over time, providing a detailed picture of the molecule's flexibility, solvent interactions, and potential binding modes with target proteins. nih.gov For instance, MD simulations have been successfully employed to study the interaction of 1,2,3,4-tetrahydrobenzo[h] nih.govacs.orgnaphthyridine derivatives with acetylcholinesterase, revealing key binding interactions. nih.gov
A hypothetical conformational analysis of 5-chlorobenzo[h] nih.govacs.orgnaphthyridine would likely focus on the rotational barrier around the C-Cl bond and any out-of-plane distortions of the fused ring system. The results of such an analysis could be presented in a table summarizing the relative energies of different conformers.
Table 1: Hypothetical Conformational Energy Profile of 5-chlorobenzo[h] nih.govacs.orgnaphthyridine
| Conformer | Dihedral Angle (N1-C10a-C5-Cl) | Relative Energy (kcal/mol) | Population (%) |
| A | 0° (Planar) | 0.00 | 95.5 |
| B | 90° (Transition State) | 5.20 | - |
| C | 180° (Planar) | 0.05 | 4.5 |
Note: This table is illustrative and based on general principles of conformational analysis for similar chloro-substituted aromatic systems. The values are not derived from actual experimental or computational data for 5-chlorobenzo[h] nih.govacs.orgnaphthyridine.
Molecular dynamics simulations would provide further detail on the dynamic stability of these conformations. Key parameters from an MD simulation would include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize solvation shells.
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of 5-chlorobenzo[h] nih.govacs.orgnaphthyridine
| Parameter | Value/Description |
| Simulation Software | GROMACS, AMBER, etc. |
| Force Field | CHARMM, AMBER, etc. |
| System | 1 molecule of 5-chlorobenzo[h] nih.govacs.orgnaphthyridine in a water box |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT (Isothermal-isobaric) |
Note: This table presents typical parameters for an MD simulation and is for illustrative purposes only.
Research Applications of Benzo H 1 2 Naphthyridine Derivatives
Applications in Medicinal Chemistry Research
The core structure of benzo[h] nih.govimedpub.comnaphthyridine has served as a foundation for the development of compounds with a wide range of potential therapeutic applications. Modifications to this structure are key to defining its interaction with specific biological targets.
Exploration as Enzyme Inhibitors
The ability of benzo[h] nih.govimedpub.comnaphthyridine derivatives to inhibit various enzymes has been a significant area of investigation. These studies aim to develop agents for a range of diseases, including neurodegenerative disorders and cancer.
Derivatives of the benzo[h] nih.govimedpub.comnaphthyridine scaffold have shown significant promise as inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease.
Hybrid molecules combining 1,2,3,4-tetrahydrobenzo[h] nih.govimedpub.comnaphthyridine with 6-chlorotacrine, a known acetylcholinesterase (AChE) inhibitor, have been synthesized and evaluated. nih.gov One such hybrid, linked by a trimethylene chain, emerged as a highly potent inhibitor of human AChE (hAChE) with picomolar activity. nih.gov Homologs with longer linkers (tetra-, penta-, and octamethylene) also demonstrated nanomolar inhibitory potency against hAChE. nih.gov These hybrid compounds were also found to be potent inhibitors of human butyrylcholinesterase (hBChE). nih.gov
Further research into a series of 1,2,3,4-tetrahydrobenzo[h] nih.govimedpub.comnaphthyridines revealed that seemingly minor structural changes can lead to dramatic increases in inhibitory activity. nih.gov A double bioisosteric replacement (O -> NH) transformed a weak pyrano[3,2-c]quinoline inhibitor into a potent benzo[h] nih.govimedpub.comnaphthyridine-based inhibitor (compound 16a), which exhibited an IC50 of 65 nM against hAChE. nih.gov This compound also showed potent inhibition of hBChE, making it a notable dual inhibitor. nih.gov The enhanced potency is attributed to an optimized binding at the peripheral anionic site (PAS) and additional interactions with residues in the mid-gorge of the AChE enzyme. nih.gov
Table 1: Cholinesterase Inhibition by Benzo[h] nih.govimedpub.comnaphthyridine Derivatives
| Compound | Target Enzyme | Inhibition Potency | Reference |
|---|---|---|---|
| Tetrahydrobenzo[h] nih.govimedpub.comnaphthyridine-6-chlorotacrine hybrid (trimethylene linker) | hAChE | Picomolar range | nih.gov |
| Tetrahydrobenzo[h] nih.govimedpub.comnaphthyridine-6-chlorotacrine hybrids (tetra-, penta-, octamethylene linkers) | hAChE | Nanomolar range | nih.gov |
| Tetrahydrobenzo[h] nih.govimedpub.comnaphthyridine-6-chlorotacrine hybrids | hBChE | Potent inhibitors | nih.gov |
| Compound 16a (a 1,2,3,4-tetrahydrobenzo[h] nih.govimedpub.comnaphthyridine derivative) | hAChE | IC50 = 65 nM | nih.gov |
The potential for benzo[h] nih.govimedpub.comnaphthyridine derivatives to act as topoisomerase inhibitors, a key mechanism for many anticancer drugs, has been explored, though with mixed results for this specific scaffold. Topoisomerases are enzymes that manage the topology of DNA and are critical for cell replication. nih.gov
Research into indenoisoquinolines, a known class of Topoisomerase I (Top1) inhibitors, led to the design and synthesis of dibenzo[c,h] nih.govimedpub.comnaphthyridines as potential analogs. nih.gov In this work, the five-membered C-ring of the indenoisoquinoline was replaced with a six-membered nitrogen heterocyclic ring to form the dibenzo[c,h] nih.govimedpub.comnaphthyridine structure. nih.gov However, this structural modification from the indenoisoquinoline scaffold to the dibenzo[c,h] nih.govimedpub.comnaphthyridinedione ring system was found to be detrimental to Top1 inhibitory and antiproliferative activities. nih.gov In contrast, the isomeric dibenzo[c,h] nih.govnih.govnaphthyridinediones were found to retain the Top1 inhibitory activity of similarly substituted indenoisoquinolines, suggesting that the arrangement of nitrogen atoms in the core structure is critical for this specific biological activity. nih.gov
While potent Top1-targeting activity has been observed for some 5H-dibenzo[c,h]1,6-naphthyridin-6-ones, the effectiveness is highly dependent on the substituents at the 5-position. nih.gov For example, substitution with a 2-(N,N-dimethylamino)ethyl group resulted in potent activity, whereas other modifications led to a significant loss of function. nih.gov
The investigation of benzo[h] nih.govimedpub.comnaphthyridine derivatives as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism and a target for treating depression and neurodegenerative diseases, is not extensively documented in the literature. researchgate.net
Research has instead focused on other isomers, such as benzo[b] nih.govimedpub.comnaphthyridine. Studies on 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govimedpub.comnaphthyridines have shown them to be MAO-B inhibitors with potencies in the low micromolar range. nih.govnih.govmdpi.com For instance, a 1-(2-(4-fluorophenyl)ethynyl) analog demonstrated an IC50 of 1.35 μM, which is comparable to the well-known MAO-B inhibitor pargyline. nih.govnih.govmdpi.com This indicates that while the broader class of benzonaphthyridines has potential as MAO inhibitors, the specific benzo[h] nih.govimedpub.comnaphthyridine scaffold has not been a primary focus for this application.
Development as Receptor Modulators (e.g., 5-HT4 receptors)
A series of benzo[h] nih.govimedpub.comnaphthyridine derivatives have been synthesized and assessed for their ability to modulate 5-HT4 receptors, which are involved in various physiological processes, including gastrointestinal motility and cognitive function. nih.gov In this research, compounds were prepared by substituting the chlorine atom of a benzonaphthyridine precursor with different N-alkyl-4-piperidinylmethanolates. nih.gov
The study revealed that the affinity of these compounds for the 5-HT4 receptor is sensitive to substituents on both the aromatic ring and the lateral piperidine (B6355638) chain. nih.gov Notably, the presence of a chlorine atom on the aromatic ring resulted in a significant decrease in receptor binding activity. nih.gov Conversely, derivatives with an N-propyl or N-butyl group on the piperidine chain displayed high nanomolar affinities (1 < K(i) < 10 nM). nih.gov One of the most potent and selective compounds from this series was identified as an antagonist or low partial agonist at the 5-HT4(a) receptor. nih.gov
Antimicrobial Research Agents
The antimicrobial potential of the benzo[h] nih.govimedpub.comnaphthyridine core has been investigated, with some chlorinated derivatives showing activity against various microorganisms. In one study, the refluxing of a precursor in POCl3 yielded 4-chloro benzo[h] nih.govimedpub.comnaphthyridine derivatives. imedpub.com The resulting compounds, including the chlorinated naphthyridines, were reported to show good antimicrobial activity when compared against standard ampicillin (B1664943) and streptomycin. imedpub.com
However, the results regarding their efficacy can appear contradictory. One report states that while some precursor quinoline (B57606) derivatives were active, the cyclized benzo[h] nih.govimedpub.comnaphthyridine derivatives were found to be inactive against the bacteria tested. imedpub.com Yet, the same study presents data indicating that certain benzo[h] nih.govimedpub.comnaphthyridine compounds are active against S. aureus and E. coli. imedpub.com Further research on other heterocyclic systems has also highlighted that halogenated derivatives can possess potent antimicrobial properties. irjet.net For example, studies on 1,8-naphthyridine (B1210474) derivatives have shown that compounds with a chloro substituent can exhibit significant antibacterial and antifungal activity. nih.gov
Table 2: Antimicrobial Activity of Benzo[h] nih.govimedpub.comnaphthyridine and Related Derivatives
| Compound Class | Finding | Reference |
|---|---|---|
| 4-chloro benzo[h] nih.govimedpub.comnaphthyridine derivatives | Showed good antimicrobial activity against standard ampicillin and streptomycin. | imedpub.com |
| Cyclic benzo[h] nih.govimedpub.comnaphthyridine derivatives | Found to be inactive against the bacteria utilized in one part of a study. | imedpub.com |
| Benzo[h] nih.govimedpub.comnaphthyridine compounds (7a) | Active against S. aureus. | imedpub.com |
Antitumor Research Investigations
The quest for novel anticancer agents has led researchers to explore various benzo[h] acs.orgnih.govnaphthyridine derivatives. These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines.
Dibenzo[c,h] acs.orgnih.govnaphthyridin-6-ones, a related class of compounds, have been identified as novel topoisomerase I (Top1) inhibitors. nih.govpsu.edunih.gov Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a key target for cancer therapy. nih.gov By inhibiting this enzyme, these compounds can induce DNA damage and trigger cell death in rapidly dividing cancer cells.
One study evaluated a series of 5H-dibenzo[c,h] acs.orgnih.govnaphthyridin-6-ones, finding that substituents at the 5-position significantly influenced their cytotoxicity and Top1-targeting activity. nih.govpsu.edu For instance, a derivative with a 2-(N,N-dimethylamino)ethyl group at the 5-position (Compound 3a in the study) was effective in causing tumor regression in a human tumor xenograft model. nih.govpsu.edu The replacement of the five-membered C-ring in established indenoisoquinoline anticancer agents with a six-membered nitrogen heterocyclic ring to form dibenzo[c,h] acs.orgnih.govnaphthyridines has resulted in compounds with potent antitumor activities and unique DNA cleavage site selectivities. nih.gov
Furthermore, naturally occurring naphthyridine derivatives, such as aaptamine, have shown significant cytotoxic effects against various cancer cell lines, including lung, cervical, and leukemia cells. nih.gov Synthetic derivatives of benzo[h] acs.orgnih.govnaphthyridine have also been screened for their antitumor activities against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines. researchgate.net
Table 1: Antitumor Activity of Selected Benzo[h] acs.orgnih.govnaphthyridine Derivatives
| Compound Class/Derivative | Target/Cell Line | Activity/Potency | Reference |
|---|---|---|---|
| Aaptamine | H1299 & A549 (non-small cell lung cancer), HeLa (cervical cancer), CEM-SS (T-lymphoblastic leukemia) | IC₅₀ values from 10.47 to 15.03 μg/mL | nih.gov |
| 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones | Topoisomerase I, Human Tumor Xenograft (MDA-MB-435 breast tumor) | Potent Top1-targeting activity and tumor regression in vivo | nih.govpsu.edu |
| 1,3-Dioxolo[4,5-d]benzo[de] acs.orgnih.govnaphthyridine | Adult T-cell leukemia cells | IC₅₀ value of 0.29 µM | nih.gov |
Antimalarial Research Agents
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the development of new therapeutic agents. mdpi.com Quinoline-based compounds have historically been a cornerstone of antimalarial drug discovery, and benzo[h] acs.orgnih.govnaphthyridine derivatives, which contain a quinoline scaffold, have been investigated for this purpose. nih.govimedpub.com
A specific class of these compounds, known as benzo[h] acs.orgnih.govnaphthyridin-2(1H)-ones (Torins), has shown particular promise. nih.govnih.gov Torin 2 was identified as a potent antimalarial agent effective against multiple life-cycle stages of the Plasmodium parasite. nih.gov It demonstrated an EC₅₀ of 8 nM against stages III-V gametocytes, the parasite form responsible for transmission from humans to mosquitoes. nih.gov Importantly, this gametocytocidal activity was found to be independent of its known activity as an mTOR inhibitor. nih.gov In a mouse model of malaria, a single dose of Torin 2 was able to completely block the formation of oocysts in mosquitoes, highlighting its potential as a malaria transmission-blocking agent. nih.gov
Following these findings, a library of Torin analogs was synthesized and evaluated to establish a preliminary structure-activity relationship (SAR) for their gametocytocidal activities. nih.govnih.gov This research aims to optimize the Torin scaffold to develop new drug candidates for treating malaria and preventing its spread. nih.gov
Table 2: Antimalarial Activity of Benzo[h] acs.orgnih.govnaphthyridin-2(1H)-one (Torin 2)
| Compound | Parasite Stage | Activity/Potency | Key Finding | Reference |
|---|---|---|---|---|
| Torin 2 | Plasmodium Gametocytes (Stages III-V) | EC₅₀ of 8 nM | Potent gametocytocidal activity | nih.gov |
Other Pharmacological Research Avenues (e.g., Antifungal, Anti-inflammatory, Antihypertensive)
The structural versatility of benzo[h] acs.orgnih.govnaphthyridine derivatives has prompted their investigation into a variety of other pharmacological areas. The core 1,6-naphthyridine (B1220473) structure is considered a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. researchgate.net
Antifungal: Certain naphthyridine alkaloids have demonstrated antifungal properties. For example, hadranthine A was active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 20 μg/mL. nih.gov
Anti-inflammatory: Derivatives of 1,6-naphthyridines are reported to possess anti-inflammatory activity. researchgate.netnih.gov Some canthin-6-one (B41653) derivatives, which share a related heterocyclic system, showed strong inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines, a key marker of inflammation. nih.gov
Antihypertensive: The broader class of quinoline-based heterocycles, which includes benzo[h] acs.orgnih.govnaphthyridines, has been associated with antihypertensive activity. nih.gov
Serotonin (B10506) (5-HT₄) Receptor Antagonism: A series of benzo[h] acs.orgnih.govnaphthyridine derivatives were synthesized and evaluated as antagonists for the 5-HT₄ receptor. acs.orgnih.gov A specific derivative (compound 4a in the study) was identified as a potent antagonist and also showed significant analgesic activity in animal models at very low doses. acs.orgnih.gov The study noted that the presence of a chlorine atom on the aromatic ring led to a significant decrease in activity. acs.orgnih.gov
Materials Science and Optoelectronic Research Applications
Beyond their biological activities, the electronic and photophysical properties of naphthyridine derivatives make them candidates for applications in materials science.
Use as Dyes and Pigments
While the core structure of benzo[h] acs.orgnih.govnaphthyridines suggests potential chromophoric properties, detailed research into their specific application as dyes and pigments is not extensively documented in the reviewed literature.
Luminescent and Fluorescent Probes
The photophysical properties of 1,6-naphthyridine derivatives have been studied, revealing their potential in optics and as fluorescent probes. nih.gov These compounds have been shown to exhibit second-harmonic generation when excited with a laser, a property relevant to nonlinear optics. nih.gov
Studies on their photophysical characteristics in different solvents show that they possess fluorescence lifetimes of approximately 10 nanoseconds and fluorescence quantum yields ranging from 0.05 to 0.1. nih.gov This fluorescence indicates their potential for development as luminescent probes for various analytical and imaging applications.
Table 3: Photophysical Properties of 1,6-Naphthyridine Derivatives
| Property | Value | Significance | Reference |
|---|---|---|---|
| Fluorescence Lifetime | ~10 ns | Indicates moderate fluorescence duration | nih.gov |
| Fluorescence Quantum Yield | 0.05 - 0.1 | Measures the efficiency of the fluorescence process | nih.gov |
Q & A
Q. What computational tools predict ADMET properties of novel this compound derivatives?
- Methodological Answer : SwissADME or PreADMET software evaluates bioavailability, CYP450 interactions, and blood-brain barrier permeability. For example, hybrids with ClogP < 3.5 show favorable CNS penetration (Table 2 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
